
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DS95) is an organic compound that has been used in a variety of scientific research applications. It has become increasingly popular due to its wide range of biochemical and physiological effects, as well as its relative ease of synthesis.
Wirkmechanismus
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as an antioxidant, scavenging free radicals and reactive oxygen species. It also acts as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to modulate the activity of various enzymes and receptors, including the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as modulate the activity of various enzymes and receptors. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to increase cell survival and reduce apoptosis, as well as protect cells from various environmental pollutants.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and has a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several limitations. It is not very soluble in water, and can be difficult to dissolve in other solvents. Additionally, it is not very stable at high temperatures, and can degrade rapidly when exposed to light or air.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%. For instance, further research could be conducted to explore the potential therapeutic effects of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in various disease states. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to modulate the activity of other enzymes and receptors. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to protect cells from various environmental pollutants. Finally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to increase cell survival and reduce apoptosis.
Synthesemethoden
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-cyanophenol with 3-N,N-dimethylsulfamoylphenylsulfonyl chloride in aqueous acetonitrile. This reaction produces a white crystalline solid that is then purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of various environmental pollutants on cell growth and development. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used to study the effects of various drugs on the central nervous system.
Eigenschaften
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-5-3-4-11(9-14)12-6-7-15(18)13(8-12)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBHBFFIUJLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



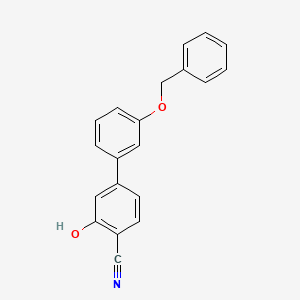




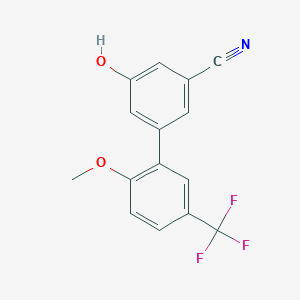
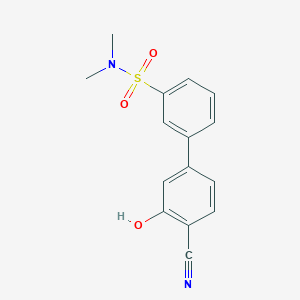
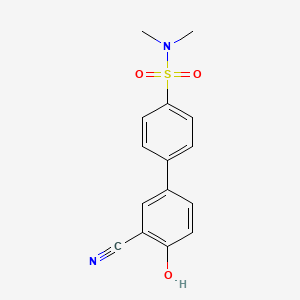

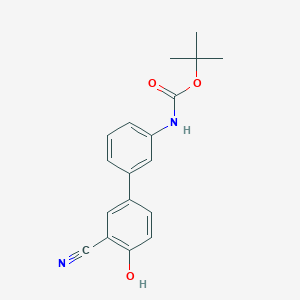
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)